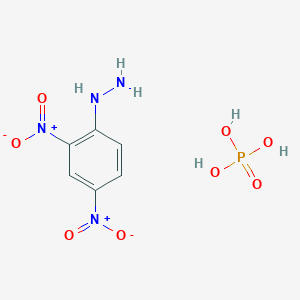

2,4-Dinitrophenylhydrazine Phosphoric acid solution

Übersicht

Beschreibung

2,4-Dinitrophenylhydrazine Phosphoric acid solution is an orange to very dark orange liquid . It is used as a reagent for derivatizing aldehydes and ketones . This solution is a replacement for the explosive solid .

Synthesis Analysis

The synthesis of 2,4-Dinitrophenylhydrazine involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . This reaction is commonly used in instructional laboratories for qualitative organic analysis .Molecular Structure Analysis

The empirical formula of 2,4-Dinitrophenylhydrazine is C6H6N4O4 . Its molecular weight is 198.14 . The intra- and intermolecular hydrogen bonds in 2,4-Dinitrophenylhydrazine have been investigated by vibrational spectroscopic analysis .Chemical Reactions Analysis

2,4-Dinitrophenylhydrazine reacts with aldehydes and ketones to form yellow, orange, or reddish-orange precipitates . This reaction is used as a test for the presence of the carbon-oxygen double bond in an aldehyde or ketone .Physical And Chemical Properties Analysis

The density of the 2,4-Dinitrophenylhydrazine Phosphoric acid solution is 1.35 g/mL at 20 °C . The concentration of the solution is approximately 0.2 M (~4%) .Wissenschaftliche Forschungsanwendungen

Plasmalogen Determination : It effectively determines plasmalogen content in glycerophosphatide fractions from animal and plant sources, providing comparable results to other methods and is used in lipid research (Rhee, Rosario, & Dugan, 1967).

Improved Aldehyde Determination : Phosphoric acid improves the determination of aldehyde-2,4-dinitrophenylhydrazones by HPLC, avoiding potential errors due to E- and Z-stereoisomers, useful in analytical chemistry (Uchiyama, Ando, & Aoyagi, 2003).

Steroid Hormone Estimation : It offers advantages in quantitative, calorimetric estimation of steroid hormones in biological extracts, improving the results in urine extracts, significant in hormone research (Gornall & MacDonald, 1953).

Prednisone Quantification : A sensitive and cost-effective reagent for determining microgram quantities of prednisone in formulations containing analgesics, important in pharmaceutical analysis (Woodson, 1971).

Oxidative Chemiluminescence : It determines carbonyl compounds effectively with applications in studying the oxidative deterioration of linoleic acid and lipoxygenase effects, crucial in food and nutritional science (Townshend, 1998).

Heavy Metal Ion Removal : Modified nano-alumina with 2,4-dinitrophenylhydrazine effectively removes heavy metal ions from wastewater, making it a promising candidate material for environmental remediation (Afkhami, Saber-Tehrani, & Bagheri, 2010).

Carbonyl Compound Assay : It's used in methods for determining small amounts of carbonyl compounds in biological materials, applicable to the assay of aldehyde dehydrogenase, important in biochemistry (Ariga, 1971).

Wirkmechanismus

The reaction of 2,4-Dinitrophenylhydrazine with aldehydes and ketones is a nucleophilic addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Safety and Hazards

The 2,4-Dinitrophenylhydrazine Phosphoric acid solution is classified as a flammable liquid and vapor, and it may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used .

Eigenschaften

IUPAC Name |

(2,4-dinitrophenyl)hydrazine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4.H3O4P/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3,8H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSWHUOYGUCXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583681 | |

| Record name | Phosphoric acid--(2,4-dinitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dinitrophenyl)hydrazine;phosphoric acid | |

CAS RN |

125038-14-4 | |

| Record name | Phosphoric acid--(2,4-dinitrophenyl)hydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

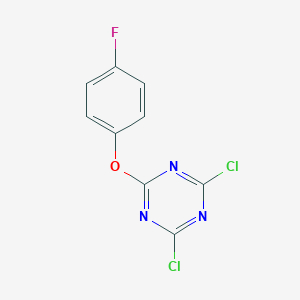

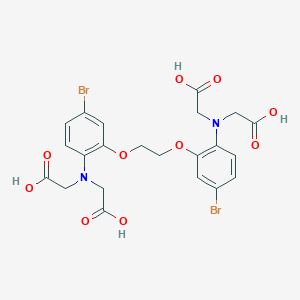

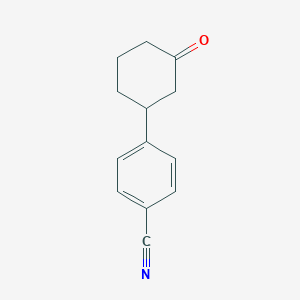

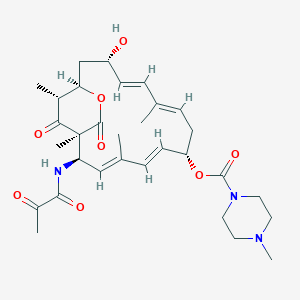

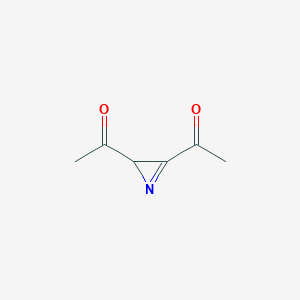

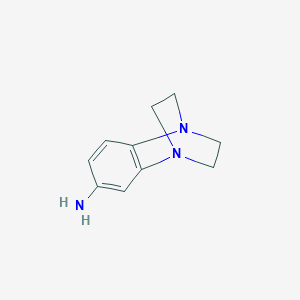

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)

![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)

![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)

![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)